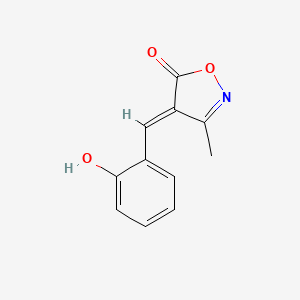![molecular formula C21H22ClN3O4 B11548232 N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)
N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core hydrazinecarboxamide structure, followed by the introduction of the 4-chlorophenylmethyl and 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl groups. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazinecarboxamide moiety, potentially converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- N-[(4-BROMOPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H22ClN3O4 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-11-29-18-10-7-16(12-19(18)28-4-2)14-24-25-21(27)20(26)23-13-15-5-8-17(22)9-6-15/h3,5-10,12,14H,1,4,11,13H2,2H3,(H,23,26)(H,25,27)/b24-14+ |
Clave InChI |
RWOOPCRKGBUVKI-ZVHZXABRSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide (non-preferred name)](/img/structure/B11548149.png)
![4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548153.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11548154.png)
![2-bromo-4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11548162.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11548178.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11548186.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11548187.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11548198.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548200.png)
![4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11548211.png)
![N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11548228.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11548229.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11548235.png)

